molecular formula C14H18NO3P B8471111 Diethyl 2-quinolinylmethylphosphonate CAS No. 42333-51-7

Diethyl 2-quinolinylmethylphosphonate

Cat. No.: B8471111
CAS No.: 42333-51-7
M. Wt: 279.27 g/mol
InChI Key: IGHVSFVDNSDRCK-UHFFFAOYSA-N
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Description

Diethyl 2-quinolinylmethylphosphonate is an organophosphorus compound characterized by a quinoline moiety linked to a phosphonate group via a methyl bridge. The quinoline scaffold, a bicyclic aromatic system containing nitrogen, confers unique electronic and steric properties, while the phosphonate group [(EtO)₂P(O)-] enhances stability and reactivity. This compound is hypothesized to exhibit applications in medicinal chemistry (e.g., enzyme inhibition, antiviral activity) and catalysis due to its hybrid structure .

Properties

CAS No.

42333-51-7

Molecular Formula

C14H18NO3P

Molecular Weight

279.27 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)quinoline

InChI

InChI=1S/C14H18NO3P/c1-3-17-19(16,18-4-2)11-13-10-9-12-7-5-6-8-14(12)15-13/h5-10H,3-4,11H2,1-2H3

InChI Key

IGHVSFVDNSDRCK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=NC2=CC=CC=C2C=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Phosphonates vary significantly based on substituents attached to the phosphorus atom. Below is a structural comparison (Table 1):

Table 1: Structural Comparison of Diethyl 2-Quinolinylmethylphosphonate and Analogues

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Quinolinylmethyl C₁₄H₁₈NO₃P 279.25 Aromatic N-heterocycle, high lipophilicity
Diethyl (2-ethylphenyl)phosphonate 2-Ethylphenyl C₁₂H₁₉O₃P 242.25 Alkyl-aromatic hybrid, moderate steric bulk
Diethyl (hydroxymethyl)phosphonate Hydroxymethyl C₅H₁₃O₄P 168.12 Polar substituent, water solubility
Diethyl (hydroxy(phenyl)methyl)phosphonate Hydroxy(phenyl)methyl C₁₁H₁₇O₄P 244.22 Benzylic alcohol, versatile reactivity

Key Observations :

  • Hydroxymethyl and hydroxy(phenyl)methyl substituents increase polarity, favoring applications in aqueous-phase reactions or as intermediates .

Key Observations :

  • Protection-deprotection strategies (e.g., dimethylhydrazone formation in ) are critical for stabilizing reactive intermediates.
  • Catalyst efficiency for diethyl (hydroxy(phenyl)methyl)phosphonate synthesis highlights the role of acid catalysts in enhancing reaction rates and yields .

Industrial/Catalytic Uses :

  • Diethyl (hydroxy(phenyl)methyl)phosphonate demonstrates high catalytic efficiency in condensation reactions, attributed to its benzylic alcohol moiety .
  • Phosphonates with aromatic substituents (e.g., quinolinylmethyl) may stabilize transition states in asymmetric catalysis.

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